4-Morpholin-4-yl-benzo[h]chromen-2-one
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Overview
Description
This compound is notable for its unique structure, which includes a morpholine ring attached to a benzo[h]chromen-2-one core
Preparation Methods
The synthesis of 4-Morpholin-4-yl-benzo[h]chromen-2-one typically involves the reaction of a benzo[h]chromen-2-one derivative with morpholine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between the chromen-2-one and morpholine, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Morpholin-4-yl-benzo[h]chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using reducing agents like sodium borohydride.
Substitution: The morpholine ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Studies have investigated its potential as a biochemical probe or inhibitor in various biological pathways.
Industry: It may be used in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of 4-Morpholin-4-yl-benzo[h]chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Morpholin-4-yl-benzo[h]chromen-2-one can be compared with other similar compounds, such as:
2-Amino-4-pyridin-4-yl-4H-benzo[h]chromene-3-carbonitrile: This compound has a similar chromene core but different substituents, leading to distinct chemical properties and applications.
4-(4-oxo-4H-benzo[h]chromen-2-yl)benzoic acid:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C17H15NO3 |
---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
4-morpholin-4-ylbenzo[h]chromen-2-one |
InChI |
InChI=1S/C17H15NO3/c19-16-11-15(18-7-9-20-10-8-18)14-6-5-12-3-1-2-4-13(12)17(14)21-16/h1-6,11H,7-10H2 |
InChI Key |
QPPKEHFJUVBRAD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=O)OC3=C2C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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